molecular formula C14H16O B12515015 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene CAS No. 819871-69-7

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B12515015
CAS No.: 819871-69-7
M. Wt: 200.28 g/mol
InChI Key: XSUOSKUJAJBSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with a methoxy group at the para position, a 3-methylbut-2-en-1-yl (prenyl) group at the ortho position, and an ethynyl group at the meta position. This structure combines electron-donating (methoxy) and electron-withdrawing (ethynyl) moieties, creating unique electronic and steric properties.

Properties

CAS No.

819871-69-7

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-ethynyl-4-methoxy-2-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C14H16O/c1-5-12-8-9-14(15-4)10-13(12)7-6-11(2)3/h1,6,8-10H,7H2,2-4H3

InChI Key

XSUOSKUJAJBSRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)OC)C#C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the alkylation of a methoxy-substituted benzene ring followed by the introduction of an ethynyl group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethynyl group to form alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to specific positions on the benzene ring. Common reagents include halogens and nitrating agents.

    Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming cycloadducts with various dienes or azides.

Scientific Research Applications

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The overall effect depends on the specific pathways and targets involved in the biological system under study.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Key Functional Groups Physical State (Yield) Reference
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene (Target) Methoxy (para), 3-methylbut-2-en-1-yl (ortho), Ethynyl (meta) Ethynyl, Prenyl, Methoxy Not reported
1-(Bromoethynyl)-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene (1.193) Methoxy (para), Prenyl (ortho), Bromoethynyl (meta) Bromoethynyl, Prenyl, Methoxy Transparent oil (67% yield)
1-(Bromoethynyl)-2-prenyl-4-(trifluoromethyl)benzene (1.194) Trifluoromethyl (para), Prenyl (ortho), Bromoethynyl (meta) Bromoethynyl, Prenyl, CF₃ Transparent oil (65% yield)
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m) Methoxy (para), 2,2-Dimethyl-4-phenylbut-3-yn-1-yl (ortho) Alkyne, Phenyl, Methoxy Not reported (55% yield)
1-[(3-Methylbut-2-en-1-yl)oxy]-4-[(1Z)-prop-1-en-1-yl]benzene Oxygen-linked prenyl (ortho), (Z)-Propenyl (para) Ether, (Z)-Alkene Not reported
Foeniculin Methoxy (para), (E)-Propenyl (ortho), Oxygen-linked prenyl (meta) Ether, (E)-Alkene Not reported

Physical and Spectroscopic Properties

  • Physical State: Bromoethynyl derivatives (e.g., 1.193, 1.194) are oils, likely due to reduced crystallinity from halogenated alkyne groups. In contrast, oxazolidinone derivatives (e.g., 1.124aii in ) are solids, suggesting hydrogen bonding or rigid structures enhance crystallinity .
  • NMR Trends : Methoxy groups typically resonate at δ ~3.8–4.3 ppm in ¹H NMR, while prenyl groups show characteristic vinyl protons at δ ~5.0–5.5 ppm. Ethynyl protons are often absent in ¹H NMR due to quadrupolar broadening but detectable via ¹³C NMR (~70–90 ppm for sp-hybridized carbons) .

Challenges and Limitations

  • Synthetic Complexity : Introducing ethynyl groups requires stringent conditions (e.g., anhydrous, inert atmospheres), as seen in compound 4m’s synthesis using cesium bases and degassed solvents .

Biological Activity

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene, also known as a derivative of 4-methoxyphenylacetylene, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}O
  • Molecular Weight : 186.24 g/mol
  • CAS Number : 16213796

This compound features an ethynyl group attached to a methoxy-substituted aromatic ring, which is further substituted with a branched alkenyl group.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene exhibit significant anticancer properties. For instance, phytonutrients derived from related structures have been shown to inhibit cancer cell proliferation and induce apoptosis through various pathways:

  • Mechanisms of Action :
    • Inhibition of key signaling pathways such as PI3K/Akt/mTOR.
    • Induction of apoptosis via caspase activation.
    • Modulation of microRNA expression associated with cancer progression .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on certain enzymes involved in lipid metabolism:

  • Squalene Synthase Inhibition :
    • Compounds with similar structures have demonstrated the ability to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. For example, one study reported IC50_{50} values ranging from 45 nM to 170 nM across various species .
CompoundIC50_{50} (nM)Species
Compound A90Rat
Compound B170Hamster
Compound C46Guinea Pig
Compound D79Rhesus Monkey

Antimicrobial Activity

Preliminary research suggests that derivatives of this compound may possess antimicrobial properties. The structural features that confer biological activity could also be responsible for inhibiting the growth of certain bacteria and fungi.

Case Studies

A case study involving the synthesis and biological evaluation of related compounds demonstrated that modifications in the side chain significantly impacted their biological activities. The study synthesized several derivatives and tested them against various cancer cell lines, reporting enhanced activity in compounds with specific substitutions.

Example Case Study:

In a study published by MDPI, derivatives were tested for their anticancer activity against breast cancer cell lines. The results indicated that certain substitutions led to a more pronounced inhibition of cell growth compared to the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.